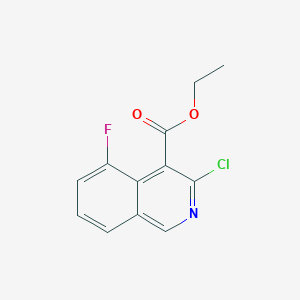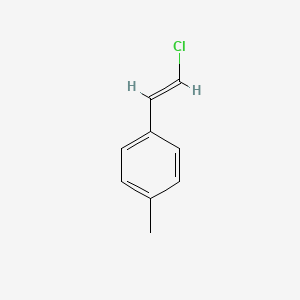
(E)-1-(2-Chlorovinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Chlorovinyl)-4-methylbenzene is an organic compound characterized by the presence of a chlorovinyl group attached to a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Chlorovinyl)-4-methylbenzene typically involves the electrophilic addition of selenium dichloride to dialkylacetylenes, such as 2-butyne, 3-hexyne, 4-octyne, and 5-decyne . This reaction proceeds at room temperature and results in the formation of the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, simple reaction conditions, and high selectivity to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1-(2-Chlorovinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorovinyl group to a vinyl group or other reduced forms.
Substitution: The chlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(E)-1-(2-Chlorovinyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may be used in studies involving the interaction of chlorovinyl compounds with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Chlorovinyl)-4-methylbenzene involves its interaction with molecular targets through electrophilic addition or substitution reactions. The chlorovinyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
- (E)-2-Chlorovinyl]arsine
- (E)-2-Chlorovinyl]arsonic acid
- (E)-2-Chlorovinyltellurium trichloride
- (E)-2-Chlorovinyl]selenides
Comparison: (E)-1-(2-Chlorovinyl)-4-methylbenzene is unique due to the presence of the methylbenzene ring, which imparts distinct chemical properties compared to other chlorovinyl compounds. The methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C9H9Cl |
|---|---|
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
1-[(E)-2-chloroethenyl]-4-methylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+ |
Clé InChI |
ZCXDCALOBVHDDF-VOTSOKGWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/Cl |
SMILES canonique |
CC1=CC=C(C=C1)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


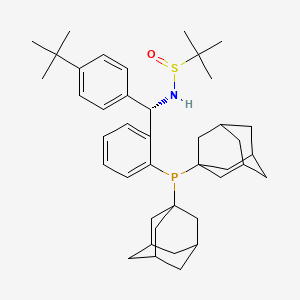

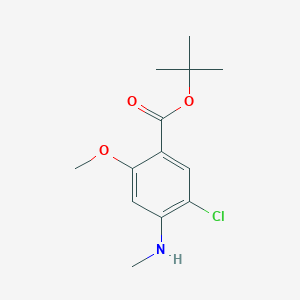
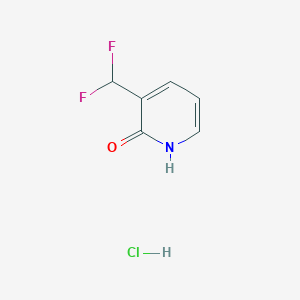
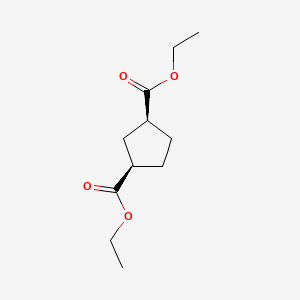
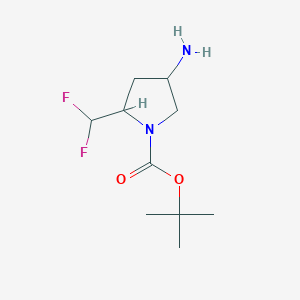
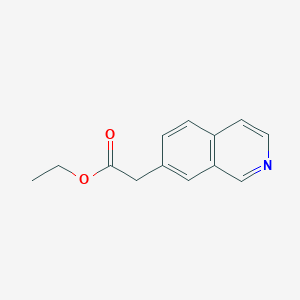


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
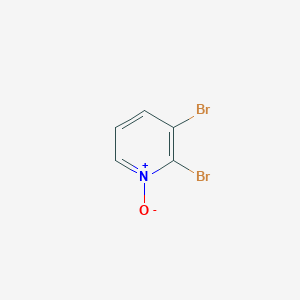

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
